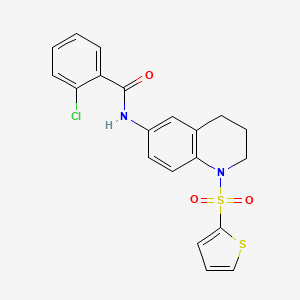

2-chloro-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-chloro-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a member of the tetrahydroquinoline family and has been found to exhibit various biochemical and physiological effects.

科学的研究の応用

Structural Studies and Synthesis

Structural Characterization

Research led by Abbasi et al. (2011) focused on the structural elucidation of a closely related compound, showcasing the importance of crystallographic studies in understanding molecular interactions and stability mechanisms through hydrogen bonds, π—π, and CH—π interactions, which could be relevant for designing compounds with specific biological activities (Abbasi, Zamanian, Tarighi, & Badiei, 2011).

Anticancer Potential

A study presented at the AACR 101st Annual Meeting in 2010 highlighted the synthesis of tetrahydroisoquinoline derivatives, noting their potential as anticancer agents. This research emphasizes the bioactive potential of tetrahydroquinoline analogs in developing new pharmaceutical agents (Redda, Gangapuram, & Ardley, 2010).

Antimicrobial and Antitubercular Activity

Marvadi et al. (2020) synthesized novel dihydroquinoline carboxamides demonstrating promising antitubercular activity, underscoring the therapeutic potential of quinoline derivatives in treating infectious diseases (Marvadi, Nagineni, Safoora, Krishna, Sriram, & Kantevari, 2020).

Pharmacological and Biological Screening

Antimicrobial Properties

Patel et al. (2010) explored fluoroquinolone-based thiazolidinones for their antibacterial and antifungal activities, indicating the broad spectrum of biological activities associated with quinoline derivatives (Patel & Patel, 2010).

Iridium-catalyzed Cross-coupling

Research by Tan, Ran, & You (2018) on the iridium-catalyzed cross-coupling of primary benzamides with thiophenes presents a method for constructing (2-thienyl)benzamide skeletons, offering a pathway to synthesize important thiophene-fused compounds, potentially useful in pharmaceuticals and advanced materials (Tan, Ran, & You, 2018).

作用機序

Target of Action

The primary target of 2-chloro-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is the UDP-N-acetylmuramoyl-tripeptide–D-alanyl-D-alanine ligase . This enzyme plays a crucial role in the biosynthesis of peptidoglycan, a major component of bacterial cell walls .

Mode of Action

It is believed to interact with its target enzyme, inhibiting its function and thereby disrupting the synthesis of peptidoglycan . This leads to a weakened bacterial cell wall, which can result in cell lysis and death .

Biochemical Pathways

The compound affects the peptidoglycan biosynthesis pathway, which is essential for bacterial cell wall formation . By inhibiting the UDP-N-acetylmuramoyl-tripeptide–D-alanyl-D-alanine ligase, the compound disrupts this pathway, leading to a weakened cell wall and potentially cell death .

Pharmacokinetics

Therefore, the impact of these properties on the compound’s bioavailability is currently unknown .

Result of Action

The inhibition of the UDP-N-acetylmuramoyl-tripeptide–D-alanyl-D-alanine ligase by 2-chloro-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide leads to a disruption in the peptidoglycan biosynthesis pathway . This results in a weakened bacterial cell wall, which can cause cell lysis and death .

Action Environment

Factors such as temperature, pH, and the presence of other substances could potentially affect the compound’s activity .

特性

IUPAC Name |

2-chloro-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17ClN2O3S2/c21-17-7-2-1-6-16(17)20(24)22-15-9-10-18-14(13-15)5-3-11-23(18)28(25,26)19-8-4-12-27-19/h1-2,4,6-10,12-13H,3,5,11H2,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYJIOBBTCLLYLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)NC(=O)C3=CC=CC=C3Cl)N(C1)S(=O)(=O)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17ClN2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl (4-(2-oxo-2-((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)amino)ethyl)thiazol-2-yl)carbamate](/img/structure/B2971863.png)

![N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-4'-methyl-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2971868.png)

![Ethyl 6-{[(3,4-dimethylphenyl)sulfonyl]methyl}-4-(2-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2971870.png)

![7-(3-chloro-2-methylphenyl)-2-(2-methylbenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2971871.png)

![(4-Chlorophenyl){4-hydroxy-4-[(phenylsulfanyl)methyl]piperidino}methanone](/img/structure/B2971874.png)

![N-(5-chloro-2-methoxyphenyl)-2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2971875.png)

![1-(3,5-Dimethylpiperidin-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2971879.png)

![N-[2-(4-benzylpiperazin-1-yl)sulfonylethyl]-4-methoxybenzamide](/img/structure/B2971880.png)

![3-(2-(4-(2-chlorophenyl)piperazin-1-yl)-2-oxoethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2971881.png)